3-Ethoxyacryloyl chloride
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Overview
Description
3-Ethoxyacryloyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acrylic acid, where the ethoxy group is attached to the third carbon of the acrylate chain, and the chlorine atom is bonded to the carbonyl carbon. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Mechanism of Action
Target of Action
3-Ethoxyacryloyl chloride, also known as (E)-3-Ethoxyacryloyl chloride, is a compound known for its applications in organic synthesis . It is characterized by its ethoxy and acryloyl functional groups . .
Mode of Action
The mode of action of this compound involves its interaction with its targets, which are likely to be other organic compounds in a synthesis reaction . The ethoxy and acryloyl functional groups in the compound can react with various molecules, leading to the formation of new compounds .
Biochemical Pathways
Given its role in organic synthesis, it can be inferred that it participates in various chemical reactions leading to the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use in organic synthesis . It serves as a reagent in the preparation of various compounds, including esters and amides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxyacryloyl chloride can be synthesized through several methods. One common approach involves the reaction of (E)-3-ethoxyacrylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted to its corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of (E)-3-ethoxyacryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyacryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Polymerization: The compound can undergo polymerization reactions to form polyacrylates, which are useful in various applications.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids or bases
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
3-Ethoxyacryloyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create various functionalized molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty polymers and coatings.
Comparison with Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the ethoxy group.
Methacryloyl Chloride: Contains a methyl group instead of an ethoxy group.
Crotonyl Chloride: Has a similar structure but with a different alkyl substitution.
Uniqueness: 3-Ethoxyacryloyl chloride is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its analogs. Additionally, the ethoxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Properties
CAS No. |
6191-99-7 |
---|---|
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
3-ethoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
SFMFACMIOWQIPR-UHFFFAOYSA-N |
SMILES |
CCOC=CC(=O)Cl |
Canonical SMILES |
CCOC=CC(=O)Cl |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of (E)-3-Ethoxyacryloyl chloride in the synthesis of Dasatinib?
A1: (E)-3-Ethoxyacryloyl chloride acts as an acylating agent in the first step of the synthesis. It reacts with 2-Chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. This intermediate then undergoes further reactions to ultimately yield Dasatinib. []
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